4-(Ethoxycarbonyl)-1h-imidazole-5-carboxylic acid

Descripción

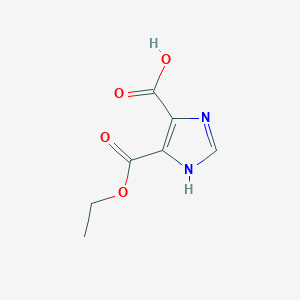

4-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with an ethoxycarbonyl group at position 4 and a carboxylic acid moiety at position 3. Its synthesis typically involves coupling reactions using dehydrating agents like DCC ().

Propiedades

IUPAC Name |

5-ethoxycarbonyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(12)5-4(6(10)11)8-3-9-5/h3H,2H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQKPUKRHPFJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1h-imidazole-5-carboxylic acid typically involves the reaction of imidazole derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethoxycarbonyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethoxycarbonyl)-1h-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxycarbonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-(Ethoxycarbonyl)-1h-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(Ethoxycarbonyl)-1h-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The ethoxycarbonyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

4-Carbamoyl-1,2-disubstituted-1H-imidazole-5-carboxylic Acid Derivatives

- Structure : Carbamoyl group at position 4, additional substituents at positions 1 and 2 ().

- Bioactivity : These derivatives exhibit antibacterial, antifungal, and antioxidant activities, with activity levels influenced by substituent steric and electronic effects. For instance, bulkier groups enhance antifungal potency ().

- Key Difference : The ethoxycarbonyl group in the target compound may offer better metabolic stability compared to carbamoyl groups, which are prone to hydrolysis.

4-Carboxy-2-methyl-1H-imidazol-5(4H)-one

- Structure : Inner salt with a methyl group at position 2 and carboxylate groups ().

- Properties : Exhibits planar geometry and intramolecular hydrogen bonding, enhancing crystallinity. The methyl group increases hydrophobicity compared to the ethoxycarbonyl substituent ().

4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic Acid

Imidazole Derivatives with Expanded Cores

Indole-Imidazole Hybrids (e.g., Compounds 8–11)

- Structure : Imidazole fused with indole, halogen substituents ().

- Properties : High melting points (>200°C) due to extended conjugation. IR spectra show characteristic C=O and N–H stretches, similar to the target compound ().

- Applications: Potential anticancer agents, differing from the target compound’s unexplored therapeutic scope.

Benzimidazole-Based Angiotensin II Antagonists (e.g., CV-11974)

Coordination Chemistry and Metal Binding

Imidazole-4,5-dicarboxylic Acid Derivatives

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Bioactivity

Table 2: Physical and Chemical Properties

Actividad Biológica

4-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol under reflux conditions. The resulting product can be purified through recrystallization or chromatography.

Biological Activity

Research indicates that compounds containing the imidazole ring exhibit a variety of biological activities, including:

- Antiviral Activity : Studies have shown that imidazole derivatives can inhibit viruses such as HIV and influenza. For example, a related compound demonstrated an IC50 value of 0.35 μM against the influenza virus, highlighting the potential for antiviral applications .

- Anticancer Properties : The inhibition of heme oxygenase-1 (HO-1) has been linked to anticancer activity. A study identified novel imidazole-based compounds with significant HO-1 inhibitory activity, suggesting that this compound may also possess similar properties .

- Anti-inflammatory Effects : Imidazole derivatives are known to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives:

- Study on Antiviral Activity :

- Cancer Inhibition Study :

Table 1: Biological Activities of Imidazole Derivatives

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. For instance, inhibition of HO-1 can lead to reduced oxidative stress and inflammation, which are pivotal in cancer progression and viral infections.

Q & A

Q. What are the established synthetic routes for 4-(Ethoxycarbonyl)-1H-imidazole-5-carboxylic acid, and what reagents are critical for its preparation?

The synthesis typically involves coupling agents and controlled reaction conditions. A common approach is the activation of the carboxylic acid group using N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF), followed by reaction with ethyl chloroformate to introduce the ethoxycarbonyl moiety . Key considerations include:

- Anhydrous conditions : DMF must be distilled under vacuum with a dehydrating agent (e.g., BaO) to prevent hydrolysis of reactive intermediates.

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like N,N′-dicyclohexylurea.

Q. What spectroscopic methods are used to characterize this compound?

- NMR : -NMR resolves imidazole ring protons (δ 7.5–8.5 ppm) and the ethoxy group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .

- FTIR : Peaks at ~1700 cm (C=O stretch of ester and carboxylic acid) and 2500–3300 cm (broad O-H stretch of carboxylic acid) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) at m/z 199.06 (CHNO) .

Advanced Research Questions

Q. How do substituent positions on the imidazole ring influence the reactivity and biological activity of this compound derivatives?

- Steric Effects : Substitution at the 1-position (e.g., ethyl, benzyl) alters steric hindrance, impacting coupling reactions. For example, ethyl groups reduce nucleophilic attack compared to methyl .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at the 2-position) enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

- Biological Activity : Derivatives with trifluoromethyl or aryl groups show enhanced antimicrobial activity due to improved lipophilicity and target binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

- Purity : Trace DMF or DCC residues in synthesized batches can inhibit enzyme activity. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .

- Assay Conditions : Differences in pH (e.g., physiological vs. acidic) affect the ionization state of the carboxylic acid group, altering binding affinity. Standardize assays at pH 7.4 .

- Cellular Models : Use isogenic cell lines to control for genetic variability in drug-response studies .

Q. What computational strategies are effective for predicting the metal-chelating properties of this compound?

-

Density Functional Theory (DFT) : Calculate binding energies for metal ions (e.g., Zn, Fe) at the carboxylic acid and imidazole nitrogen sites.

-

Molecular Dynamics (MD) : Simulate solvent interactions to assess chelation stability in aqueous environments .

-

Table : Predicted binding affinities for common ions:

Metal Ion Binding Energy (kJ/mol) Preferred Site Zn -195.3 Carboxylic acid Fe -210.7 Imidazole N3

Q. What are the challenges in optimizing reaction yields for large-scale synthesis, and how can they be mitigated?

- Byproduct Formation : Competing ester hydrolysis can reduce yields. Use N-hydroxysuccinimide (NHS) as a co-reagent with DCC to stabilize active intermediates .

- Solvent Choice : Replace DMF with tetrahydrofuran (THF) for easier removal via rotary evaporation.

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.